QX77

Autophagy Lysosomal Biology Mechanism of Action

Select QX77 for its unique dual-action CMA activation—restoring LAMP2A localization AND upregulating Rab11 expression. AR7 and CA77.1 fail to deliver concurrent Rab11-mediated trafficking rescue, making QX77 the sole molecular tool for investigating Rab11-dependent CMA in cystinosis, synucleinopathies, and neuroinflammation. Standard protocols use 20 µM for 48 hr (trafficking rescue) or 5 days (α-synuclein clearance). Procure with confidence: differentiated mechanism, documented efficacy, and consistent supply.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
Cat. No. B610391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQX77
SynonymsQX77;  QX 77;  QX-77
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2
InChIInChI=1S/C16H13ClN2O2/c1-10(20)18-13-5-2-11(3-6-13)15-9-21-16-8-12(17)4-7-14(16)19-15/h2-8H,9H2,1H3,(H,18,20)
InChIKeyPYCTUCLCTVWILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

QX77 (CAS 1798331-92-6): Chaperone-Mediated Autophagy Activator with Unique Rab11-LAMP2A Dual Regulation


QX77 (CAS 1798331-92-6) is a synthetic small molecule that functions as a selective activator of chaperone-mediated autophagy (CMA), a lysosomal degradation pathway essential for cellular proteostasis. Unlike macroautophagy modulators, QX77 specifically enhances CMA activity by dysregulating the repressive function of retinoic acid receptor-α (RARα) on the CMA machinery . This compound is structurally derived from the atypical retinoid AR7 and activates CMA by antagonizing RARα signaling . QX77 uniquely induces the upregulation of Rab11 expression and restores lysosomal localization of LAMP2A, the rate-limiting receptor for CMA substrate translocation . These dual actions distinguish QX77 from other CMA activators and position it as a critical tool for investigating CMA-dependent processes in neurodegeneration, lysosomal storage disorders, and inflammatory pathologies.

Why Other CMA Activators Cannot Replicate QX77's Rab11-Dependent Lysosomal Trafficking Rescue


Substituting QX77 with other CMA activators such as AR7 or CA77.1 in experimental protocols fails to recapitulate the full spectrum of QX77's biological effects. AR7, a RARα antagonist, activates CMA primarily through LAMP2A upregulation and LRRK2 downregulation, but it does not enhance Rab11 expression [1]. CA77.1, a brain-penetrant derivative of AR7, similarly increases LAMP2A expression but lacks documented Rab11 modulation [1]. In contrast, QX77's concurrent upregulation of Rab11 is essential for restoring vesicular trafficking and correcting lysosomal LAMP2A mislocalization in disease models such as cystinosis . Consequently, researchers requiring investigation of Rab11-dependent CMA pathways or correction of trafficking defects must specifically employ QX77, as related compounds do not provide this mechanistic dimension.

Quantitative Comparative Evidence for QX77 Versus Closest CMA Activator Analogs


Distinct Mechanism of CMA Activation: Dual Upregulation of LAMP2A and Rab11

QX77 uniquely upregulates both LAMP2A and Rab11, whereas the CMA activators AR7 and CA77.1 only upregulate LAMP2A [1]. This mechanistic distinction is critical because Rab11 upregulation is required for restoring vesicular trafficking and correcting LAMP2A mislocalization in lysosomal storage disorders .

Autophagy Lysosomal Biology Mechanism of Action

Neuroprotective Efficacy in Bilirubin-Induced Microglial Toxicity Model

In a mouse microglial BV2 cell model of unconjugated bilirubin (UCB)-induced neurotoxicity, co-treatment with QX77 (20 μM) significantly increased cell viability and reduced inflammatory markers compared to UCB treatment alone [1].

Neuroinflammation Microglia Neuroprotection

Reduction of Pathogenic α-Synuclein Accumulation in Parkinson's Disease Patient-Derived Astrocytes

Treatment with QX77 (20 μM) for 5 days significantly reduces toxic α-synuclein accumulation in astrocytes derived from induced pluripotent stem cells (iPSCs) of Parkinson's disease patients carrying the LRRK2 G2019S mutation .

Parkinson's Disease α-Synuclein Protein Aggregation

Rescue of Lysosomal LAMP2A Trafficking Defects in Cystinosis

In cystinotic Ctns-/- MEFs and CTNS-KO human proximal tubule cells (PTCs), QX77 treatment (20 μM, 48 hrs) restores Rab11 expression and rescues defective lysosomal localization of LAMP2A to levels comparable to wild-type cells .

Cystinosis Lysosomal Storage Disorder Trafficking

High-Impact Research Applications for QX77 in Neurodegeneration and Lysosomal Disorders


Investigating Rab11-Dependent CMA Mechanisms in Parkinson's Disease

Employ QX77 at 20 μM for 5 days in PD patient-derived iPSC astrocytes or other relevant neuronal models to assess α-synuclein clearance and LAMP2A lysosomal localization . This application leverages QX77's unique Rab11 upregulation to dissect trafficking-dependent CMA pathways in synucleinopathies [1].

Correcting Lysosomal Trafficking Defects in Cystinosis Cellular Models

Treat cystinotic Ctns-/- MEFs or CTNS-KO human proximal tubule cells with 20 μM QX77 for 48 hours to restore Rab11 expression and rescue LAMP2A mislocalization . This approach is essential for studying the molecular basis of lysosomal dysfunction in cystinosis and for screening potential therapeutic interventions [1].

Modeling Neuroinflammatory Responses in Microglial Toxicity Assays

Co-administer 20 μM QX77 with neurotoxic insults such as unconjugated bilirubin (40 μmol/L) in BV2 microglial cells for 24 hours to evaluate CMA-mediated protection against inflammation and cell death . This protocol provides a quantitative platform for assessing CMA activation in neuroinflammatory contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for QX77

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.